1-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
Description
The compound 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core substituted with a 3,4-dimethoxyphenylethyl group and a 4-methyl-1,3-thiazole ring. The thiazole ring contributes to its heterocyclic diversity, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C19H23N3O4S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H23N3O4S/c1-12-11-27-19(20-12)21-18(24)14-9-17(23)22(10-14)7-6-13-4-5-15(25-2)16(8-13)26-3/h4-5,8,11,14H,6-7,9-10H2,1-3H3,(H,20,21,24) |
InChI Key |
HSTMRYLZESGEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the dimethoxyphenyl group, and the construction of the pyrrolidine carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs of the original compound.
Scientific Research Applications
1-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Key Properties of Analogs
Biological Activity
The compound 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that incorporates multiple pharmacologically relevant motifs including thiazole and pyrrolidine. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be broken down into several functional groups:
- Thiazole Ring : Known for its diverse biological activities including anti-cancer and anti-inflammatory effects.
- Pyrrolidine Moiety : Often associated with neuroactive properties.
- Dimethoxyphenyl Group : Contributes to the lipophilicity and may enhance the bioavailability of the compound.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to our target molecule have shown promising results in inhibiting cell proliferation in human liver carcinoma (HepG2) cells. The presence of electron-donating groups on the phenyl ring enhances this activity, suggesting that our compound may also possess similar properties due to its structural components .
Table 1: Summary of Antitumor Activities of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Thiazole A | HepG2 | 1.61 ± 1.92 | Inhibition of tubulin polymerization |
| Thiazole B | HT-29 | 1.98 ± 1.22 | Induction of apoptosis |
| Target Compound | TBD | TBD | TBD |
Anti-inflammatory Effects
Thiazole-containing compounds are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The thiazole moiety may inhibit specific enzymes involved in cancer proliferation.
- Interaction with Cellular Targets : The compound may bind to tubulin or other cellular targets, disrupting normal cellular processes.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in preclinical models:
- Study on HepG2 Cells : A derivative with a similar structure exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
- In Vivo Models : Animal studies demonstrated that thiazole derivatives reduced tumor size significantly compared to control groups, indicating potential for clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
